2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Medicinal chemistry teams often face potency penalties when replacing pyrazolo[3,4-b]quinolone cores with 5-deazaflavin isosteres. This compound serves as the crystallographically characterized reference point quantifying that exact 2-fold activity loss. - Enables data-driven scaffold-hopping decisions with documented in vitro antiplasmodial data. - Qualified for solid-state method validation via single-crystal X-ray structure (P2₁/n). - Functions as a matched molecular pair probe to assess methoxy substitution effects on permeability and metabolic stability.

Molecular Formula C13H13N5O2
Molecular Weight 271.27 g/mol
CAS No. 154016-33-8
Cat. No. B12549960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one
CAS154016-33-8
Molecular FormulaC13H13N5O2
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)C(=O)C3=C(N=C(N=C31)N)N
InChIInChI=1S/C13H13N5O2/c1-18-9-6(4-3-5-7(9)20-2)10(19)8-11(14)16-13(15)17-12(8)18/h3-5H,1-2H3,(H4,14,15,16,17)
InChIKeyKIHPMWIYOAUYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one (CAS 154016-33-8): A 5-Deazaflavin Scaffold with Differentiated Antimalarial and Structural Properties


2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one (CAS 154016-33-8) is a tetracyclic heterocycle belonging to the pyrimido[4,5-b]quinoline (5-deazaflavin) family. It features a 2,4-diamino substitution pattern on the pyrimidine ring conjugated to a quinolin-5(10H)-one core, with 9-methoxy and 10-methyl substituents. This scaffold has been crystallographically characterized and evaluated for moderate in vitro antimalarial activity against Plasmodium falciparum, alongside a closely related pyrazoloquinolone analog [1]. Physicochemical profiling (LogP 1.17, PSA 109.8 Ų) indicates properties distinct from earlier 5-deazaflavin antifolates .

Why Generic Substitution of 2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one is Not Supported by Quantitative Evidence


Within the 5-deazaflavin class, minor structural modifications profoundly alter antimalarial potency. A direct crystallographic and biological comparison demonstrated that the pyrazolo[3,4-b]quinolone analog exhibits approximately twice the antiplasmodial activity of the target pyrimido[4,5-b]quinoline [1]. The 9-methoxy group differentiates this compound from the 9-unsubstituted analog (CAS 154016-32-7), impacting both hydrogen-bonding networks and lipophilicity, which precludes simple interchangeability. Furthermore, database miscuration has erroneously assigned MAO‑B inhibitory data (IC₅₀ 3.8 nM) from a coumarin scaffold to this compound [2], underscoring that relying on aggregated vendor metadata without primary literature verification can lead to scientifically unsound procurement decisions.

Quantitative Differential Evidence for 2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one Against Its Closest Analogs


Antimalarial Activity: Two-Fold Potency Deficit Relative to Pyrazolo[3,4-b]quinolone Analog

In a direct head-to-head study, the pyrazolo[3,4-b]quinolone analog (3-amino-6-methoxy-9-methyl-(1H)pyrazolo[3,4-b]-4-quinolone hydrate) exhibited approximately twice the in vitro antimalarial activity against P. falciparum compared to the target 2,4-diamino-10-methyl-9-methoxypyrimido[4,5-b]-5-quinolone [1]. The authors attribute this activity divergence to the presence of an intramolecular N–H···O=C hydrogen bond in the pyrimidoquinolone scaffold, which is absent in the pyrazoloquinolone, suggesting that this internal hydrogen bond adversely affects target engagement [1]. Specific IC₅₀ values were not disclosed in the primary crystallographic report.

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Single-Crystal X-ray Structural Parameters: Differentiated Unit Cell Dimensions and Space Group

The crystal structure of the target compound (compound 2) was solved and refined in the monoclinic space group P2₁/n with unit cell dimensions a = 10.6643(17) Å, b = 10.1114(17) Å, c = 11.3185(18) Å, β = 99.351(4)°, and Z = 4 [1]. By contrast, the pyrazoloquinolone comparator (compound 1) crystallizes in the triclinic space group P-1 with a = 11.5078(18) Å, b = 13.0614(19) Å, c = 9.0860(15) Å, α = 106.229(4)°, β = 108.378(3)°, γ = 71.118(3)°, and Z = 4 [1]. These distinct crystallographic parameters serve as unambiguous fingerprints for solid-phase identification and purity verification.

Crystallography Solid-State Characterization Polymorph Identification

Intramolecular Hydrogen-Bonding Motif as a Differentiator of Biological Activity

Both the target pyrimido[4,5-b]quinolone and its pyrazoloquinolone comparator are essentially planar; however, the target compound forms a persistent intramolecular N–H···O=C hydrogen bond that is geometrically impossible in the pyrazoloquinolone due to the different ring connectivity [1]. The presence of this intramolecular interaction correlates with the observed two-fold reduction in antimalarial activity, whereas the comparator lacks this interaction and displays higher potency [1]. This provides structure-based evidence that the internal hydrogen bond restricts the conformational flexibility or availability of key pharmacophoric groups.

Hydrogen Bonding Conformational Analysis Target Engagement

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus 9-Desmethoxy Analog

The target compound (C₁₃H₁₃N₅O₂, MW 271.27) bears a 9-methoxy substituent, which imparts calculated LogP of 1.17 and topological polar surface area (PSA) of 109.8 Ų . The 9-desmethoxy analog (CAS 154016-32-7, C₁₂H₁₁N₅O, MW 241.25) is projected to have lower LogP and a reduced PSA of approximately 91.6 Ų (calculated from fragment contributions), based on the absence of the methoxy oxygen . This ~18 Ų increase in PSA and higher lipophilicity of the target compound may influence membrane permeability, solubility, and off-target binding relative to the simpler analog.

Lipophilicity ADME Prediction Physicochemical Properties

MAO‑B Inhibitory Activity: Database Mismapping Precludes Direct Scientific Reliance

The BindingDB entry BDBM50378564 reports an MAO‑B IC₅₀ of 3.8 nM for recombinant human MAO‑B, but the underlying chemical structure corresponds to 7-benzyloxycoumarin (CHEMBL145781, CAS 31005-04-6), not 2,4-diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one [1] [2]. This documented mismapping highlights a critical risk: procurement decisions based on aggregated database screens without structural verification may lead to the selection of this compound for MAO‑B assays, resulting in negative or irrelevant data.

MAO-B Inhibition Data Integrity Database Curation

Optimal Application Scenarios for 2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one Based on Differentiated Evidence


Antimalarial Scaffold Hop Evaluation

Medicinal chemistry teams seeking to replace the pyrazolo[3,4-b]quinolone core with a 5-deazaflavin isostere can use this compound as a reference point. The documented two-fold activity loss [1] quantifies the potency penalty for this scaffold switch, enabling data-driven prioritization against other heterocyclic alternatives. The crystallographic evidence of an intramolecular N–H···O=C hydrogen bond provides a structural hypothesis for this potency deficit, guiding subsequent structure-based design efforts to disrupt this interaction.

Solid-State Reference Standard for Crystallographic QC

The fully determined single-crystal X-ray structure (space group P2₁/n, precise unit cell dimensions) [1] qualifies this compound as a suitable reference material for solid-state analytical method development and validation. Procurement for polymorph screening, powder X-ray diffraction (PXRD) calibration, or as a co-crystal former in solid-form screens is supported by the availability of high-quality crystallographic data.

Physicochemical Probe for 9-Methoxy Substitution Effects

The quantified differences in LogP (~1.17) and PSA (~109.8 Ų) relative to the 9-H analog [1] make this compound useful as a matched molecular pair (MMP) probe to study the impact of methoxy substitution on membrane permeability, metabolic stability, and off-target pharmacology within the 5-deazaflavin series. Researchers investigating structure-property relationships (SPR) can procure both compounds to generate internally consistent ADME datasets.

Database Integrity Benchmarking

The documented misassignment of MAO‑B inhibitory data (IC₅₀ 3.8 nM from a coumarin scaffold) to this compound in BindingDB [1] makes it an excellent case study for cheminformatics QC workflows. Organizations building internal compound registration databases can use this example to test and validate their automated structure-normalization and deduplication pipelines, ensuring that bioactivity data is correctly linked to the intended chemical structure before integration into corporate knowledge bases.

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